molecular formula C21H25Cl2N3O3S2 B2907731 3-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE CAS No. 1215830-49-1

3-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2907731
CAS No.: 1215830-49-1
M. Wt: 502.47
InChI Key: KIFCTFIKUNXCSY-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE is a synthetic organic compound It is characterized by the presence of a chlorobenzo[d]thiazole moiety, a dimethylamino propyl group, and a phenylsulfonyl propanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may include:

    Formation of the chlorobenzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dimethylamino propyl group: This step may involve nucleophilic substitution reactions.

    Introduction of the phenylsulfonyl propanamide moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogens, nucleophiles, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological pathways.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Modulating signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylsulfonyl)propanamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylsulfonyl)propanamide sulfate

Uniqueness

The presence of the hydrochloride salt form may enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S2.ClH/c1-24(2)13-7-14-25(21-23-20-17(22)10-6-11-18(20)29-21)19(26)12-15-30(27,28)16-8-4-3-5-9-16;/h3-6,8-11H,7,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFCTFIKUNXCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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